(N'1E,N'4E)-N'1,N'4-bis(5-chloro-1-isopentyl-2-oxoindolin-3-ylidene)succinohydrazide
Description
(N'1E,N'4E)-N'1,N'4-bis(5-chloro-1-isopentyl-2-oxoindolin-3-ylidene)succinohydrazide is a bis-Schiff base derived from succinohydrazide, featuring two 5-chloro-1-isopentyl-2-oxoindolin-3-ylidene moieties in an E-configuration. This compound belongs to the class of diacylhydrazone Schiff bases, which are known for their ability to coordinate metal ions and exhibit applications in materials science and sensing . Its structural uniqueness arises from the chloro and isopentyl substituents on the indolinone rings, which influence its electronic properties, solubility, and steric interactions.
Properties
IUPAC Name |
N,N'-bis[[5-chloro-2-hydroxy-1-(3-methylbutyl)indol-3-yl]imino]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34Cl2N6O4/c1-17(2)11-13-37-23-7-5-19(31)15-21(23)27(29(37)41)35-33-25(39)9-10-26(40)34-36-28-22-16-20(32)6-8-24(22)38(30(28)42)14-12-18(3)4/h5-8,15-18,41-42H,9-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSONEXGDQAJNGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)Cl)C(=C1O)N=NC(=O)CCC(=O)N=NC3=C(N(C4=C3C=C(C=C4)Cl)CCC(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34Cl2N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- Structural Uniqueness: The combination of chloro, isopentyl, and indolinone groups distinguishes the target compound from simpler benzylidene or flavin-based analogs.
- Potential Applications: Based on , the target compound may serve as a ligand for transition-metal complexes or a sensor for heavy metals. Its lipophilicity could also make it suitable for hydrophobic environments in drug delivery or catalysis.
- Future Directions : Comparative studies on metal-binding efficiency, crystallography (using tools like SHELXL ), and fluorescence properties are warranted to fully characterize its utility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
